Anticancer agent 129
Overview
Description
Anticancer agent 129 is a quinoline derivative that has shown promising anticancer activity. This compound is part of a broader class of quinoline-based anticancer agents, which are known for their ability to inhibit various cancer cell lines . The unique structure of this compound allows it to interact with specific molecular targets, making it a valuable candidate for cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 129 involves the formation of a quinoline scaffold. One common method includes the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functionalization to introduce the desired substituents . The reaction conditions typically involve the use of acidic or basic catalysts, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 129 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the quinoline ring, potentially altering its anticancer properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, each with potential anticancer activity. These modifications can lead to compounds with improved efficacy or reduced toxicity .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other biologically active compounds.
Biology: Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis.
Medicine: Potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancers.
Industry: May be used in the development of new anticancer drugs and formulations.
Mechanism of Action
The mechanism of action of anticancer agent 129 involves its interaction with specific molecular targets within cancer cells. It is known to inhibit key enzymes and signaling pathways that are essential for cancer cell survival and proliferation. For example, it may inhibit topoisomerases, kinases, or other proteins involved in cell cycle regulation . This leads to cell cycle arrest, apoptosis, and ultimately, the reduction of tumor growth.
Comparison with Similar Compounds
Quinoline Derivatives: Other quinoline-based anticancer agents include compounds like camptothecin and quinacrine, which also exhibit significant anticancer activity.
Nitrogen Heterocycles: Compounds such as pyrimidine, carbazole, and indole derivatives are also known for their anticancer properties.
Uniqueness: Anticancer agent 129 stands out due to its specific molecular interactions and the ability to be modified through various chemical reactions. Its unique structure allows for targeted inhibition of cancer cell growth, making it a valuable addition to the arsenal of anticancer agents .
Properties
Molecular Formula |
C18H17N3 |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine |
InChI |
InChI=1S/C18H17N3/c19-17-14-8-4-5-9-16(14)20-18-15(17)10-11-21(18)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,19,20) |
InChI Key |
ZCZQCKJQIGWLFR-UHFFFAOYSA-N |
SMILES |
C1CN(C2=NC3=CC=CC=C3C(=C21)N)CC4=CC=CC=C4 |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3C(=C21)N)CC4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods I
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